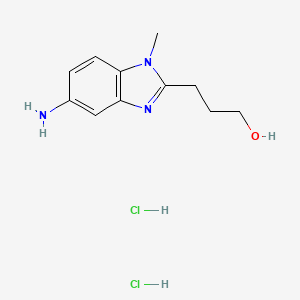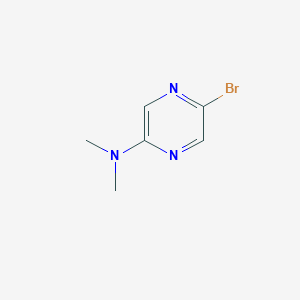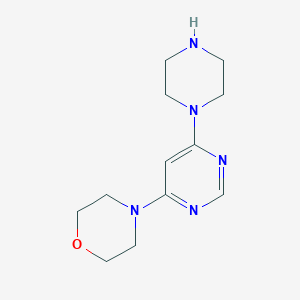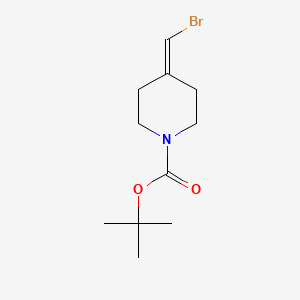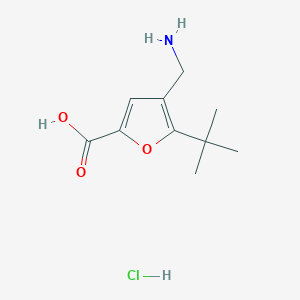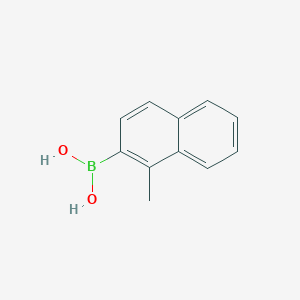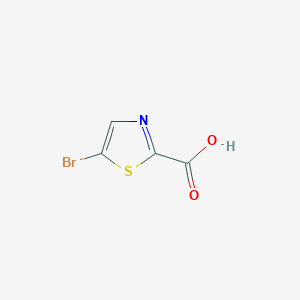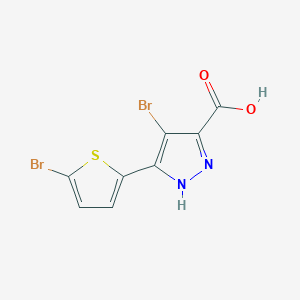
4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid, commonly referred to as 4-BTP, is an organic compound with a unique structure and properties. It is a brominated heterocyclic compound, containing a pyrazole ring with two bromine atoms attached to the ring. 4-BTP has been studied extensively due to its potential applications in scientific research, as well as its biochemical and physiological effects. We will also discuss the future directions of 4-BTP research.
Mechanism Of Action
The mechanism of action of 4-BTP is not fully understood. It is believed that the bromine atoms attached to the pyrazole ring interact with the molecules of the target compound, allowing for the formation of a new compound. It is also believed that the pyrazole ring acts as a catalyst, allowing for the formation of the desired product.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-BTP have not been extensively studied. However, it is known that 4-BTP has a high affinity for certain proteins, and has been shown to bind to the cytoplasmic tail of the human epidermal growth factor receptor (EGFR). This binding has been shown to inhibit the activity of the receptor, and may have implications for the treatment of certain types of cancer.
Advantages And Limitations For Lab Experiments
4-BTP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in solution. In addition, it is relatively non-toxic and has a low risk of causing an allergic reaction. However, 4-BTP is not suitable for use in experiments involving high temperatures, as it may decompose at temperatures above 100°C.
Future Directions
The potential applications of 4-BTP are vast, and there is much to be explored in terms of its biochemical and physiological effects. One potential future direction is to further investigate the binding of 4-BTP to the EGFR, and to explore its potential as a therapeutic agent for cancer treatment. Additionally, further research could be conducted to explore the synthesis of novel organic materials using 4-BTP as a catalyst. Finally, further research could be conducted to explore the potential of 4-BTP as a catalyst in the synthesis of other organic compounds.
Scientific Research Applications
4-BTP has been studied extensively due to its potential applications in scientific research. It has been used in the synthesis of a variety of organic molecules, including polymers, dyes, and pharmaceuticals. It has also been used as a catalyst in the synthesis of organic compounds. In addition, 4-BTP has been used in the synthesis of novel organic materials for use in electronics.
properties
IUPAC Name |
4-bromo-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O2S/c9-4-2-1-3(15-4)6-5(10)7(8(13)14)12-11-6/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDCIYIQAIPESQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=C(C(=NN2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1439350.png)


